molecular formula C27H29N7 B11185041 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11185041
M. Wt: 451.6 g/mol
InChI Key: VRLXBGWQMKWOLJ-UHFFFAOYSA-N
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Description

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperazine moiety and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study protein-ligand interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(benzyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
  • 6-{[4-(phenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the diphenylmethyl group, which imparts distinct physicochemical properties and biological activities. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C27H29N7

Molecular Weight

451.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H29N7/c28-26-30-24(31-27(32-26)29-23-14-8-3-9-15-23)20-33-16-18-34(19-17-33)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2,(H3,28,29,30,31,32)

InChI Key

VRLXBGWQMKWOLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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